3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile
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Overview
Description
3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile is a heterocyclic compound that features a benzothiophene core with a pyrrolidinyl substituent at the 3-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile typically involves the formation of the benzothiophene core followed by the introduction of the pyrrolidinyl and cyano groups. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzothiophene derivative, with a pyrrolidine derivative under appropriate conditions. The reaction conditions often include the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyano group to an amine or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene core or the pyrrolidinyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological systems and can act as a probe for investigating biochemical pathways.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(1-Pyrrolidinyl)quinoline: Another heterocyclic compound with a pyrrolidinyl substituent, known for its biological activity.
3-(1-Pyrrolidinyl)indole: Features a similar pyrrolidinyl group but with an indole core, used in various medicinal chemistry applications.
3-(1-Pyrrolidinyl)pyridine: A pyridine derivative with a pyrrolidinyl group, studied for its potential therapeutic properties.
Uniqueness
3-(1-Pyrrolidinyl)-1-benzothiophene-2-carbonitrile is unique due to its benzothiophene core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-pyrrolidin-1-yl-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-9-12-13(15-7-3-4-8-15)10-5-1-2-6-11(10)16-12/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAUSEKQRIAMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(SC3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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